2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1334147-82-8
VCID: VC3385912
InChI: InChI=1S/C7H12N2S.ClH/c1-3-7(2,8)6-9-4-5-10-6;/h4-5H,3,8H2,1-2H3;1H
SMILES: CCC(C)(C1=NC=CS1)N.Cl
Molecular Formula: C7H13ClN2S
Molecular Weight: 192.71 g/mol

2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride

CAS No.: 1334147-82-8

VCID: VC3385912

Molecular Formula: C7H13ClN2S

Molecular Weight: 192.71 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride - 1334147-82-8

Description

2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride is a chemical compound with the CAS number 1334147-82-8. It is a derivative of thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen. The compound's molecular formula is C₇H₁₃ClN₂S, and its molecular weight is 192.71 g/mol .

Biological and Medicinal Significance

Thiazole derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiparasitic effects . While specific biological data on 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride is lacking, its structural similarity to other biologically active thiazoles suggests potential applications in medicinal chemistry.

Research Findings and Future Directions

Research on thiazole derivatives highlights their versatility in drug design. For example, compounds like 2-aminothiazoles have shown promising anticancer activities . Similarly, benzothiazole derivatives have exhibited potent anticancer effects by inducing apoptosis in cancer cells . Future studies on 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride could explore its potential biological activities and applications in drug development.

CAS No. 1334147-82-8
Product Name 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride
Molecular Formula C7H13ClN2S
Molecular Weight 192.71 g/mol
IUPAC Name 2-(1,3-thiazol-2-yl)butan-2-amine;hydrochloride
Standard InChI InChI=1S/C7H12N2S.ClH/c1-3-7(2,8)6-9-4-5-10-6;/h4-5H,3,8H2,1-2H3;1H
Standard InChIKey JIRPEYLWMZWEPH-UHFFFAOYSA-N
SMILES CCC(C)(C1=NC=CS1)N.Cl
Canonical SMILES CCC(C)(C1=NC=CS1)N.Cl
PubChem Compound 54594934
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator